An In-Depth Technical Guide to the Chemical Properties of N-Boc-2-Hydroxydimethylsilyl-pyrrole
An In-Depth Technical Guide to the Chemical Properties of N-Boc-2-Hydroxydimethylsilyl-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of silicon-containing moieties into heterocyclic scaffolds represents a burgeoning area of medicinal chemistry and materials science. The unique electronic and physicochemical properties imparted by organosilicon functionalities can lead to significant improvements in biological activity, metabolic stability, and material characteristics. Within this context, N-Boc-2-Hydroxydimethylsilyl-pyrrole emerges as a versatile building block with considerable potential. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of this compound, grounded in established synthetic principles and spectroscopic analysis. It is designed not as a rigid protocol, but as a foundational resource to empower rational experimental design and application.
Molecular Structure and Physicochemical Properties
N-Boc-2-Hydroxydimethylsilyl-pyrrole, systematically named tert-butyl 2-(hydroxydimethylsilyl)-1H-pyrrole-1-carboxylate, possesses a unique trifunctional architecture. The pyrrole core, a ubiquitous heterocycle in bioactive molecules, is protected at the nitrogen atom with a tert-butyloxycarbonyl (Boc) group and substituted at the C2 position with a hydroxydimethylsilyl group.
Below is a diagram illustrating the molecular structure:
Caption: Molecular structure of N-Boc-2-Hydroxydimethylsilyl-pyrrole.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃Si | PubChem |
| Molecular Weight | 241.36 g/mol | PubChem |
| CAS Number | 879904-82-2 | CymitQuimica |
| Appearance | Predicted to be a colorless to pale yellow oil or solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) and insoluble in water.[1] | Inferred from structural features |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
The synthesis would likely proceed via a two-step sequence starting from commercially available N-Boc-pyrrole.
Caption: Proposed synthetic workflow for N-Boc-2-Hydroxydimethylsilyl-pyrrole.
Experimental Protocol (Hypothetical, based on established methods):
Step 1: Synthesis of tert-butyl 2-(chlorodimethylsilyl)-1H-pyrrole-1-carboxylate
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To a solution of N-Boc-pyrrole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of n-butyllithium (1.05 equiv) in hexanes dropwise.
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Stir the resulting solution at -78 °C for 1 hour.
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Add dichlorodimethylsilane (1.2 equiv) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
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Quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Hydrolysis to N-Boc-2-Hydroxydimethylsilyl-pyrrole
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Dissolve the crude tert-butyl 2-(chlorodimethylsilyl)-1H-pyrrole-1-carboxylate in a mixture of THF and water.
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Add a mild base, such as sodium bicarbonate, to neutralize the HCl generated during hydrolysis.
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Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-2-Hydroxydimethylsilyl-pyrrole.
Self-Validating System: The progress of each step should be monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material. The identity and purity of the final product must be confirmed by a full suite of spectroscopic techniques as detailed below.
Spectroscopic Characterization (Predicted)
The unambiguous identification of N-Boc-2-Hydroxydimethylsilyl-pyrrole relies on a combination of NMR, IR, and mass spectrometry. While experimental data for this specific molecule is not published, the expected spectral features can be reliably predicted based on the analysis of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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A singlet integrating to 9H around δ 1.5 ppm, corresponding to the tert-butyl protons of the Boc group.
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Two singlets integrating to 3H each in the region of δ 0.2-0.5 ppm, representing the two methyl groups attached to the silicon atom.
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A broad singlet corresponding to the hydroxyl proton on the silicon atom, the chemical shift of which will be concentration and solvent dependent.
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Three distinct signals for the pyrrole ring protons, likely in the range of δ 6.0-7.5 ppm. The C5-H will likely be the most downfield, followed by the C3-H and C4-H.
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-
¹³C NMR:
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A signal around δ 28 ppm for the methyl carbons of the Boc group.
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A signal around δ 83 ppm for the quaternary carbon of the Boc group.
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Signals for the two methyl carbons on the silicon atom, expected to be in the upfield region.
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Signals for the pyrrole ring carbons, with the C2 carbon attached to the silyl group being significantly shifted.
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A signal for the carbonyl carbon of the Boc group around δ 150 ppm.
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-
²⁹Si NMR:
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A single resonance, the chemical shift of which will be characteristic of a hydroxydimethylsilyl group attached to an aromatic ring.
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Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
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Strong C-H stretching vibrations just below 3000 cm⁻¹.
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A strong C=O stretching absorption for the Boc carbonyl group around 1700-1750 cm⁻¹.
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C-N and C-C stretching vibrations for the pyrrole ring in the fingerprint region.
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Si-C and Si-O stretching vibrations.
Mass Spectrometry (MS):
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The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M]+ or a common adduct (e.g., [M+Na]+) corresponding to the exact mass of C₁₁H₁₉NO₃Si.
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Characteristic fragmentation patterns would include the loss of the Boc group (100 amu) and the tert-butyl group (57 amu).
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of N-Boc-2-Hydroxydimethylsilyl-pyrrole is dictated by the interplay of its three key functional components: the N-Boc protected pyrrole ring, the hydroxydimethylsilyl group, and the Boc protecting group itself.
Reactivity of the N-Boc-Pyrrole Core
The Boc group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic aromatic substitution compared to unsubstituted pyrrole. This deactivation, however, provides a level of control, often preventing polymerization and directing substitution to specific positions. Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur preferentially at the C4 or C5 positions, influenced by the directing effect of the silyl group.
Versatility of the Hydroxydimethylsilyl Group
The 2-hydroxydimethylsilyl group is the most synthetically versatile handle on the molecule.
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Cross-Coupling Reactions: The silyl group can participate in Hiyama-type cross-coupling reactions. Activation of the silanol with a fluoride source (e.g., TBAF) generates a hypervalent silicate intermediate that can undergo palladium-catalyzed cross-coupling with a variety of aryl, heteroaryl, and vinyl halides or triflates. This provides a powerful method for the construction of C-C bonds at the 2-position of the pyrrole ring.[2]
Caption: Hiyama cross-coupling of N-Boc-2-Hydroxydimethylsilyl-pyrrole.
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Protodesilylation: The silyl group can be cleaved under acidic or basic conditions to yield N-Boc-pyrrole. This can be a useful transformation if the silyl group is used as a temporary blocking group to direct substitution to other positions on the pyrrole ring.
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Oxidation (Fleming-Tamao Oxidation): The C-Si bond can be oxidatively cleaved to a C-OH bond. This transformation provides a route to 2-hydroxy-N-Boc-pyrrole derivatives, which are valuable intermediates in organic synthesis.
Deprotection of the N-Boc Group
The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to reveal the free pyrrole nitrogen.[3][4][5][6][7] This deprotection is typically clean and high-yielding, making the Boc group an excellent choice for protecting the pyrrole nitrogen during multi-step syntheses.
Potential Applications in Drug Discovery and Materials Science
The structural features of N-Boc-2-Hydroxydimethylsilyl-pyrrole make it a highly attractive building block for several applications:
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Drug Discovery: The pyrrole nucleus is a common scaffold in many biologically active compounds. The ability to introduce diverse substituents at the 2-position via cross-coupling reactions allows for the rapid generation of libraries of novel pyrrole derivatives for biological screening. The silyl group itself can also modulate the pharmacokinetic properties of a drug molecule.
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Materials Science: Silylated organic compounds are of interest in the development of new materials with tailored electronic and optical properties. The hydroxysilyl functionality can also be used to graft the pyrrole unit onto silica surfaces or to form polysiloxanes.
Conclusion
N-Boc-2-Hydroxydimethylsilyl-pyrrole is a strategically designed synthetic intermediate that combines the stability of a Boc-protected pyrrole with the synthetic versatility of a hydroxydimethylsilyl group. While detailed experimental data for this specific compound remains to be published, its chemical properties and reactivity can be confidently predicted based on well-established principles of organic chemistry. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, intended to facilitate its application in the design and synthesis of novel molecules for a range of scientific disciplines.
References
- Zhang, M.-J., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 28(12), 2330-2332.
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PubChem. tert-Butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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ResearchGate. (2021). Deprotection of different N-Boc-compounds. Retrieved from [Link]
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UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky. Retrieved from [Link]
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National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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Beilstein Journals. EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
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National Institutes of Health. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]
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Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]
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- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
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